molecular formula C23H19N3O4 B2729101 7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 312606-58-9

7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B2729101
CAS RN: 312606-58-9
M. Wt: 401.422
InChI Key: NLQMJYZMTNDJPS-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzoyl group, a nitro group, and a diazepine ring. The benzoyl group is a common functional group in organic chemistry, consisting of a carbonyl group (C=O) attached to a phenyl group . The nitro group (-NO2) is a powerful electron-withdrawing group that often contributes to the reactivity of the molecule . The diazepine ring is a seven-membered heterocyclic compound with two nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of nitro-substituted benzodiazepinones, including the manipulation of nitro groups to obtain amino derivatives, demonstrates the chemical versatility of these compounds. This process involves nitration and catalytic hydrogenation, highlighting the compounds' adaptability in synthetic organic chemistry (Puodzhyunaite & Talaikite, 1974).

Additionally, the creation of new heterocycles related to aryl[e][1,3]diazepinediones showcases the potential of these compounds in drug design and medicinal chemistry. Through synthesis and characterization, including stability studies and X-ray structures, researchers have discovered novel rearrangements leading to structurally diverse derivatives (Bardovskyi et al., 2020).

properties

IUPAC Name

7-methyl-4-(4-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-15-7-12-20-19(13-15)22(16-5-3-2-4-6-16)25(14-21(27)24-20)23(28)17-8-10-18(11-9-17)26(29)30/h2-13,22H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQMJYZMTNDJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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